molecular formula C20H25NO5 B5494067 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

Cat. No. B5494067
M. Wt: 359.4 g/mol
InChI Key: BKISCCBLBAKXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CMAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. CMAP is a piperidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is not fully understood, but it has been shown to inhibit the activity of various enzymes and receptors in the body. It has been shown to inhibit acetylcholinesterase, as well as the activity of certain protein kinases. Additionally, 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to bind to the sigma-1 receptor, which has been implicated in various physiological processes including pain perception, memory, and neuroprotection.
Biochemical and Physiological Effects:
1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit tumor angiogenesis. Additionally, 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as exhibit neuroprotective effects in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its potential as a therapeutic agent for a range of diseases. Its ability to inhibit acetylcholinesterase and exhibit neuroprotective effects make it a promising candidate for the development of drugs for Alzheimer's disease and other neurodegenerative disorders. Additionally, its antitumor activity makes it a potential candidate for the development of anticancer drugs.
One limitation of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in vivo.

Future Directions

There are numerous potential future directions for research involving 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. One area of interest is the development of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research into the mechanism of action of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid could provide insight into its potential applications in other areas of medicine. Finally, the optimization of the synthesis of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid could lead to increased yields and purity, making it more accessible for use in drug development.

Synthesis Methods

The synthesis of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 2-methoxyphenol and 2-cyclopentenone to form 2-(2-methoxyphenoxy)cyclopentanone. This intermediate is then reacted with piperidine and a carboxylic acid derivative to form 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. The synthesis of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been optimized through various modifications to increase yield and purity.

Scientific Research Applications

1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been the subject of numerous scientific studies due to its potential applications in drug development. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit acetylcholinesterase, an enzyme implicated in the pathogenesis of Alzheimer's disease, makes it a potential therapeutic agent.

properties

IUPAC Name

1-(2-cyclopent-2-en-1-ylacetyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-25-16-8-4-5-9-17(16)26-20(19(23)24)10-12-21(13-11-20)18(22)14-15-6-2-3-7-15/h2,4-6,8-9,15H,3,7,10-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKISCCBLBAKXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2(CCN(CC2)C(=O)CC3CCC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

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